molecular formula C14H16ClN B13521417 1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride

1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride

Katalognummer: B13521417
Molekulargewicht: 233.73 g/mol
InChI-Schlüssel: LGJBRKGJMCFPOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride is a chemical compound with the molecular formula C14H15N·HCl. It is known for its unique structure, which includes a naphthalene ring attached to a cyclopropyl group, and is commonly used in various scientific research applications .

Vorbereitungsmethoden

The synthesis of 1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride can be compared with other similar compounds, such as:

  • 1-(Naphthalen-1-yl)cyclopropylmethanamine hydrochloride
  • 1-(Naphthalen-2-yl)cyclohexylmethanamine hydrochloride

These compounds share structural similarities but differ in their specific chemical properties and biological activities. The unique cyclopropyl group in this compound distinguishes it from its analogs, potentially leading to different reactivity and applications .

Eigenschaften

Molekularformel

C14H16ClN

Molekulargewicht

233.73 g/mol

IUPAC-Name

(1-naphthalen-2-ylcyclopropyl)methanamine;hydrochloride

InChI

InChI=1S/C14H15N.ClH/c15-10-14(7-8-14)13-6-5-11-3-1-2-4-12(11)9-13;/h1-6,9H,7-8,10,15H2;1H

InChI-Schlüssel

LGJBRKGJMCFPOR-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CN)C2=CC3=CC=CC=C3C=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.